(3-(tert-Butoxy)-3-oxopropyl)boronic acid chemical structure and properties
(3-(tert-Butoxy)-3-oxopropyl)boronic acid chemical structure and properties
An In-Depth Technical Guide to (3-(tert-Butoxy)-3-oxopropyl)boronic acid: Structure, Properties, and Applications in Modern Synthesis
Executive Summary
(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. It uniquely combines the versatile reactivity of an alkylboronic acid with a protected carboxylic acid moiety. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. As a stable, solid reagent, it serves as a valuable precursor for introducing a three-carbon chain terminating in a carboxylic acid, a common structural motif in biologically active molecules. This document is intended for scientists and drug development professionals seeking to leverage this reagent's strategic advantages in multi-step organic synthesis.
Introduction to Alkylboronic Acids in Chemical Synthesis
The Boronic Acid Functional Group: A Primer
Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[1][2] This electron deficiency imparts Lewis acidic character, allowing boronic acids to engage in a wide range of chemical transformations.[2] While not found in nature, their synthetic accessibility, stability to air and moisture (relative to other organometallics), and generally low toxicity make them indispensable reagents in modern organic chemistry.[2]
Significance in Drug Discovery and Development
The utility of the boronic acid functional group extends far beyond that of a synthetic intermediate. It is now recognized as a potent pharmacophore, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This unique binding mode has been exploited in the development of powerful enzyme inhibitors.[3][4] The landmark approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, heralded a new era for boronic acid-containing pharmaceuticals.[3][5] Since then, several other boronic acid drugs, such as ixazomib and vaborbactam, have been approved, solidifying the importance of this functional group in medicinal chemistry.[5][6]
The Role of the (3-(tert-Butoxy)-3-oxopropyl) Moiety: A Protected Carboxylic Acid Linker
The subject of this guide, (3-(tert-Butoxy)-3-oxopropyl)boronic acid, is strategically designed for synthetic utility. It provides a masked carboxylic acid functionality in the form of a tert-butyl ester. The tert-butyl group is a robust protecting group, stable to a wide variety of reaction conditions, including the basic media often employed in Suzuki-Miyaura cross-coupling.[7] After the boronic acid has been utilized to form a new carbon-carbon bond, the ester can be readily cleaved under acidic conditions to unmask the carboxylic acid, which can then be used for subsequent transformations, such as amide bond formation.
Physicochemical and Structural Properties
Chemical Structure and Identifiers
The structure of (3-(tert-Butoxy)-3-oxopropyl)boronic acid features a propyl chain linked to a boronic acid group at one end and a tert-butyl ester at the other.
Caption: Chemical structure of (3-(tert-Butoxy)-3-oxopropyl)boronic acid.
Core Properties Table
| Property | Value | Reference(s) |
| CAS Number | 2892395-89-8 | [8][9][10] |
| Molecular Formula | C₇H₁₅BO₄ | [8][9] |
| Molecular Weight | 174.00 g/mol | |
| Physical Form | Solid | [8][9] |
| Purity | ≥95% | [8][9] |
| Storage Conditions | 2-8°C, under inert atmosphere | [8][9] |
| InChI Key | XOBQCZBEESROPA-UHFFFAOYSA-N | [8][9] |
| Melting Point | No data available | |
| Boiling Point | No data available |
Spectroscopic Characterization (A Practical Perspective)
Obtaining clean, interpretable Nuclear Magnetic Resonance (NMR) spectra for boronic acids can be challenging due to their tendency to form cyclic, trimeric anhydrides known as boroxines, especially upon removal of solvent.[2][11] This equilibrium between the monomeric acid and the trimeric boroxine can lead to broad signals or complex, overlapping spectra.
Expert Insight: To overcome this, it is often advantageous to run NMR experiments in a solvent that can break up these oligomers, such as deuterated methanol (CD₃OD). The solvent can coordinate to the Lewis acidic boron center, favoring the monomeric form. Alternatively, derivatization to a boronate ester, for example with pinacol or diethanolamine, can provide a stable compound with sharp, easily interpretable NMR signals.[12]
Predicted ¹H NMR Signals (in CD₃OD):
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~2.30 ppm (triplet, 2H): The methylene group adjacent to the carbonyl (C(O)-CH₂).
-
~0.80 ppm (triplet, 2H): The methylene group adjacent to the boron atom (B-CH₂).
Synthesis and Reactivity
Plausible Synthetic Routes
While specific vendor synthesis procedures are proprietary, a chemically sound and common method for preparing alkyl boronic acids involves the hydroboration of an appropriate alkene followed by hydrolysis. For (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a logical precursor would be tert-butyl acrylate.
Caption: Plausible synthetic workflow for the target molecule.
Causality Behind Experimental Choices:
-
Hydroboration Reagent: A sterically hindered borane like 9-borabicyclo[3.3.1]nonane (9-BBN) or a milder reagent like catecholborane is chosen to ensure anti-Markovnikov addition to the alkene of tert-butyl acrylate. This places the boron atom at the terminal carbon, which is the desired regiochemistry.
-
Hydrolysis: A simple aqueous workup is sufficient to hydrolyze the intermediate boronate ester to the final boronic acid product.
Key Reactions: The Suzuki-Miyaura Cross-Coupling
The premier application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction couples the alkyl group of the boronic acid with an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Exemplar Experimental Protocol: Coupling with 4-Bromoanisole
This protocol describes a representative, self-validating system for coupling (3-(tert-Butoxy)-3-oxopropyl)boronic acid with an aryl bromide.
Materials:
-
(3-(tert-Butoxy)-3-oxopropyl)boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromoanisole, (3-(tert-Butoxy)-3-oxopropyl)boronic acid, and K₃PO₄.
-
Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ and the SPhos ligand in a small amount of dioxane. The ligand coordinates to the palladium, forming the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling with alkylboronic acids.[13]
-
Reaction Setup: Add the catalyst solution to the Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The water is essential for the hydrolysis of the boronate species and facilitates the transmetalation step.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product, tert-butyl 3-(4-methoxyphenyl)propanoate.
Stability and Handling Considerations
Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[8][9] The primary stability concerns are:
-
Oxidative Instability: The carbon-boron bond can be susceptible to oxidation, particularly in solution and in the presence of certain metals or reactive oxygen species.[14][15]
-
Boroxine Formation: In the solid state or in non-coordinating solvents, the compound can exist in equilibrium with its cyclic boroxine anhydride. For most applications like Suzuki coupling, the boroxine is equally reactive and is not a concern.[11]
Applications in Research and Development
As a Protected Carboxylic Acid Building Block
The primary strategic application is the introduction of a propanoic acid side chain onto an aromatic or vinylic core.
Workflow: Suzuki Coupling Followed by Deprotection
-
C-C Bond Formation: An aryl halide (Ar-X) is coupled with (3-(tert-Butoxy)-3-oxopropyl)boronic acid via the Suzuki protocol described above to form Ar-CH₂CH₂CO₂tBu.
-
Deprotection: The resulting tert-butyl ester is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA), at room temperature. The reaction evolves isobutylene gas and leaves the desired carboxylic acid, Ar-CH₂CH₂COOH.
This two-step sequence is highly valuable in drug discovery for synthesizing analogues of known drugs or for creating new chemical entities where a flexible acidic linker is required for binding to a biological target.
Conceptual Design of a Novel Bioactive Compound
Case Study: Imagine the goal is to develop an inhibitor for a target enzyme that has a known binding pocket requiring a carboxylic acid for a key salt-bridge interaction. A known inhibitor scaffold contains a bromo-substituted pyridine ring.
Caption: Conceptual workflow for synthesizing a target molecule.
By using (3-(tert-Butoxy)-3-oxopropyl)boronic acid, a medicinal chemist can efficiently couple the propanoic acid side chain to the pyridine core. The final deprotection step reveals the crucial carboxylic acid, yielding a new analogue for biological testing.
Safety and Handling Protocol
Hazard Identification
This compound is classified as hazardous. The following are key safety considerations based on available data sheets:[8][9]
-
GHS Pictogram: GHS07 (Exclamation Mark)[9]
-
Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17]
-
Dispensing: When weighing and dispensing the solid, avoid creating dust. Use a spatula and weigh onto a tared weigh paper or directly into the reaction vessel.
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper waste disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water and seek medical attention.[16]
-
Conclusion
(3-(tert-Butoxy)-3-oxopropyl)boronic acid is a highly versatile and strategically valuable reagent for organic synthesis. Its utility is rooted in the reliable reactivity of the alkylboronic acid in Suzuki-Miyaura cross-coupling reactions and the presence of a robust, yet easily removable, tert-butyl ester protecting group. This combination allows for the efficient installation of a propanoic acid linker, a common and important substructure in pharmaceuticals and functional materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to effectively incorporate this building block into their synthetic programs to accelerate the discovery and development of novel chemical entities.
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